molecular formula C9H14N2O2 B1606922 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 878-46-6

1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B1606922
CAS No.: 878-46-6
M. Wt: 182.22 g/mol
InChI Key: BVGOFWCNHZHTHW-UHFFFAOYSA-N
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Description

1-Methyl-1,3-diazaspiro[45]decane-2,4-dione is a heterocyclic compound belonging to the class of spiro compounds It features a unique spiro structure, which is characterized by a bicyclic system where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione can be synthesized through a multi-step process. One common method involves the reaction of 1,3-diaminopropane with dimethyl carbonate under basic conditions to form the intermediate 1,3-diazaspiro[4.5]decane-2,4-dione. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The spiro structure allows for unique interactions with proteins and other biomolecules, which can modulate various biochemical pathways .

Comparison with Similar Compounds

  • 1,8-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness: 1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific methyl substitution at the 1-position, which can influence its reactivity and interaction with other molecules. This substitution can enhance its stability and modify its biological activity compared to other similar compounds .

Properties

IUPAC Name

1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-8(13)10-7(12)9(11)5-3-2-4-6-9/h2-6H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGOFWCNHZHTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=O)C12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236647
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878-46-6
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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